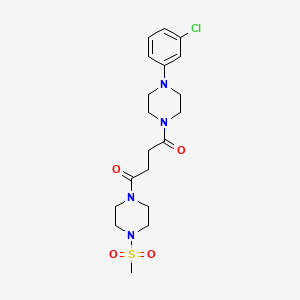
C19H27ClN4O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including a chlorobenzene ring, a sulfonamide group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an alkyne and an azide.
Introduction of the sulfonamide group: This step typically involves the reaction of a chlorobenzene derivative with a sulfonamide precursor under acidic conditions.
Formation of the oxanyl ring: This step involves the cyclization of a suitable precursor under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the various reaction conditions.
Chemical Reactions Analysis
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The molecular pathways involved in its action include the inhibition of enzyme activity and the disruption of protein-protein interactions.
Comparison with Similar Compounds
2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: can be compared with other similar compounds, such as:
- 2-chloro-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide .
- 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide .
These compounds share similar structural features but differ in the specific substituents on the triazole ring or the stereochemistry of the oxanyl ring. The uniqueness of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H27ClN4O4S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C19H27ClN4O4S/c1-29(27,28)24-13-11-23(12-14-24)19(26)6-5-18(25)22-9-7-21(8-10-22)17-4-2-3-16(20)15-17/h2-4,15H,5-14H2,1H3 |
InChI Key |
SWFZQLNMPWYTTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















